molecular formula C15H18O5 B12540627 (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid CAS No. 864514-34-1

(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid

Cat. No.: B12540627
CAS No.: 864514-34-1
M. Wt: 278.30 g/mol
InChI Key: KRTGBOCHSHYANV-OLZOCXBDSA-N
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Description

(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is a chiral organic compound with a complex structure It is characterized by the presence of a benzoyloxy group, a methoxy group, and a methyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of a suitable precursor with benzoyl chloride, followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(Benzoyloxy)-3-methoxyhexanoic acid
  • (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhexanoic acid
  • (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylpent-5-enoic acid

Uniqueness

(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both benzoyloxy and methoxy groups, along with the chiral centers, differentiates it from other similar compounds and contributes to its specific reactivity and interactions.

Properties

CAS No.

864514-34-1

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(2S,3R)-2-benzoyloxy-3-methoxy-5-methylhex-5-enoic acid

InChI

InChI=1S/C15H18O5/c1-10(2)9-12(19-3)13(14(16)17)20-15(18)11-7-5-4-6-8-11/h4-8,12-13H,1,9H2,2-3H3,(H,16,17)/t12-,13+/m1/s1

InChI Key

KRTGBOCHSHYANV-OLZOCXBDSA-N

Isomeric SMILES

CC(=C)C[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC

Canonical SMILES

CC(=C)CC(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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